5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and is known for its significant applications in medicinal chemistry due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride typically involves multi-step processes. One common method includes the catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol, which yields a mixture of tetrahydro derivatives . Another approach involves the use of microwave-assisted synthesis and solvent-free reactions with potassium fluoride on basic alumina .
Industrial Production Methods
Industrial production methods for this compound often leverage high-yield synthetic routes that can be scaled up. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions typically yield tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted naphthyridine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on charcoal and ethanol are frequently used.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized naphthyridine derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-1,6-naphthyridine-3-carbonitrile hydrochloride
- 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
- 1,6-Naphthyridine-3-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-, ethyl ester, hydrochloride
Uniqueness
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile hydrochloride is unique due to its specific structural configuration and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-4-7-3-8-1-2-11-6-9(8)12-5-7;/h3,5,11H,1-2,6H2;1H |
InChI Key |
GZKKQUCJEINQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)C#N.Cl |
Origin of Product |
United States |
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